molecular formula C13H21N3 B11788037 N-Methyl-1-(2-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine

N-Methyl-1-(2-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine

Cat. No.: B11788037
M. Wt: 219.33 g/mol
InChI Key: PJRUTXLYMXKHAS-UHFFFAOYSA-N
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Description

N-Methyl-1-(2-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine is a complex organic compound that features a piperidine ring, a pyridine ring, and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(2-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the introduction of the pyridine moiety. The final step involves the methylation of the amine group. Specific reaction conditions such as temperature, solvents, and catalysts can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(2-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

N-Methyl-1-(2-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-1-(2-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(1-methylpiperidin-2-yl)methanamine
  • N-Methyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine
  • N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine

Uniqueness

N-Methyl-1-(2-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring, a pyridine ring, and a methylamine group makes it a versatile compound for various applications .

Properties

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

N-methyl-1-(2-methyl-6-piperidin-1-ylpyridin-3-yl)methanamine

InChI

InChI=1S/C13H21N3/c1-11-12(10-14-2)6-7-13(15-11)16-8-4-3-5-9-16/h6-7,14H,3-5,8-10H2,1-2H3

InChI Key

PJRUTXLYMXKHAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCCCC2)CNC

Origin of Product

United States

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